2-(苄氧基)-3-氟苯甲醛

概述

描述

“2-(Benzyloxy)-3-fluorobenzaldehyde” is a benzaldehyde derivative . It undergoes enantioselective cyanoformylation with ethyl cyanoformate in the presence of a vanadium (V) chiral salen complex and imidazole to form the corresponding cyanohydrin carbonate .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a compound named “2-(benzyloxy)benzaldehyde” was synthesized from 2-aminophenol and 2-(benzyloxy)benzaldehyde and isolated in cryogenic argon and N2 matrices . The three lowest-energy conformers predicted theoretically have been successfully trapped into the low-temperature matrices (10 K), and the IR spectra of the compound in both solid Ar and N2 have been assigned .

Molecular Structure Analysis

The molecular structure of “2-(Benzyloxy)-3-fluorobenzaldehyde” can be analyzed using various spectroscopic techniques. For instance, a compound named “2-(benzyloxy)benzaldehyde” was characterized by 1H-, 13C-NMR and infrared spectroscopic techniques .

Chemical Reactions Analysis

The chemical reactions of “2-(Benzyloxy)-3-fluorobenzaldehyde” can be analyzed based on its functional groups. For example, the benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Benzyloxy)-3-fluorobenzaldehyde” can be analyzed based on its structure. For instance, a compound named “2-(Benzyloxy)benzaldehyde” has a density of 1.1±0.1 g/cm3, a boiling point of 359.0±17.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C .

科学研究应用

Application 1: Synthesis of Benzyl Ethers and Esters

- Summary of Application: 2-(Benzyloxy)-3-fluorobenzaldehyde is emerging as a mild, convenient, and in some cases uniquely effective new reagent for the synthesis of benzyl ethers and esters .

- Methods of Application: This involves a revised benzyl transfer protocol in which N-methylation of 2-benzyloxy-3-fluorobenzaldehyde delivers the active reagent in situ . The choice of solvent (toluene vs. trifluoro-toluene) and the extension of this methodology to the synthesis of other arylmethyl ethers are included .

Application 2: Synthesis of Multidentate Chelating Ligands

- Summary of Application: 2-(Benzyloxy)-3-fluorobenzaldehyde is used as a reagent for the synthesis of multidentate chelating ligands .

Application 3: [1,2]-Wittig Rearrangement

- Summary of Application: 2-(Benzyloxy)-3-fluorobenzaldehyde is used in the study of the [1,2]-Wittig Rearrangement of 2-(2-Benzyloxy)aryloxazolines .

- Methods of Application: The behavior of 14 ortho-functionalised 2-aryloxazolines (11 of them prepared and characterised for the first time) with butyllithium has been examined . Good diastereoselectivity is obtained with a valine-derived 4-isopropyl oxazoline .

- Results or Outcomes: Significant limitations to the Wittig rearrangement of such systems are revealed . The selectivity is compromised by racemisation upon hydrolysis .

Application 4: Synthesis of Benzyl Ethers and Esters Using 2-Benzyloxypyridine

- Summary of Application: 2-Benzyloxy-1-methylpyridinium triflate (1) is emerging as a mild, convenient, and in some cases uniquely effective new reagent for the synthesis of benzyl ethers and esters .

- Methods of Application: This involves a revised benzyl transfer protocol in which N-methylation of 2-benzyloxy-3-fluorobenzaldehyde delivers the active reagent in situ . The choice of solvent (toluene vs. trifluoro-toluene) and the extension of this methodology to the synthesis of other arylmethyl ethers are included .

安全和危害

The safety and hazards of “2-(Benzyloxy)-3-fluorobenzaldehyde” can be analyzed based on its structure and reactivity. For instance, a compound named “Benzyl chloride” is classified as a combustible liquid, harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, toxic if inhaled, may cause respiratory irritation, may cause genetic defects, may cause cancer, and may cause damage to organs through prolonged or repeated exposure if swallowed .

未来方向

The future directions of “2-(Benzyloxy)-3-fluorobenzaldehyde” can be analyzed based on its potential applications. For instance, a compound named “2-(benzyloxy)benzaldehyde” was used in the synthesis of new anticancer drugs . Furthermore, UV-induced conformational changes taking place in a benzyloxy fragment for a matrix-isolated compound were reported .

属性

IUPAC Name |

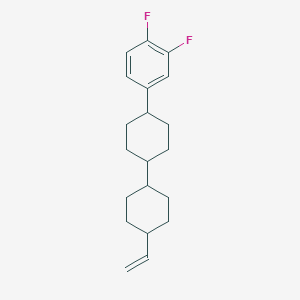

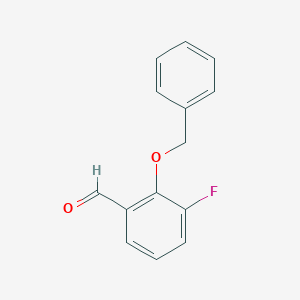

3-fluoro-2-phenylmethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO2/c15-13-8-4-7-12(9-16)14(13)17-10-11-5-2-1-3-6-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPOFPOWVZRQGRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC=C2F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60625571 | |

| Record name | 2-(Benzyloxy)-3-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60625571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzyloxy)-3-fluorobenzaldehyde | |

CAS RN |

148872-79-1 | |

| Record name | 2-(Benzyloxy)-3-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60625571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

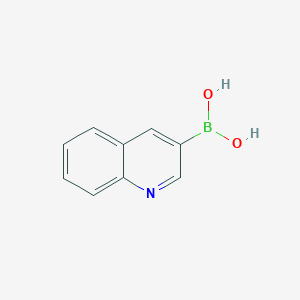

![2-Methyl-2-[4-[2-oxo-8-quinolin-3-yl-3-(trideuteriomethyl)imidazo[4,5-c]quinolin-1-yl]phenyl]propanenitrile](/img/structure/B126005.png)